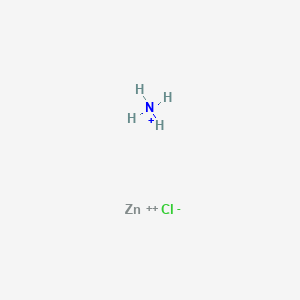

Azanium;ZINC;chloride

CAS No.: 52628-25-8

Cat. No.: VC3734778

Molecular Formula: ClH4NZn+

Molecular Weight: 118.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52628-25-8 |

|---|---|

| Molecular Formula | ClH4NZn+ |

| Molecular Weight | 118.9 g/mol |

| IUPAC Name | azanium;zinc;chloride |

| Standard InChI | InChI=1S/Cl.H3N.Zn/h;1H3;/p+1 |

| Standard InChI Key | PTENJNIBULCQNG-UHFFFAOYSA-O |

| SMILES | [NH4+].[Cl-].[Zn+2] |

| Canonical SMILES | [NH4+].[Cl].[Zn] |

Introduction

Chemical Properties and Structure

Chemical Identification and Basic Properties

Azanium;ZINC;chloride possesses several distinct chemical properties that contribute to its functionality across various applications. The compound's molecular formula is ClH₄NZn with a molecular weight of 118.9 g/mol. The IUPAC name for this compound is azanium;zinc;chloride, distinguishing it from other zinc-based compounds.

Physical Properties

The physical characteristics of Azanium;ZINC;chloride significantly influence its applications and handling methods. The compound crystallizes as an unhydrated substance, capable of forming distinctive long needle-like crystals. Surface moisture can be readily removed through conventional drying processes and equipment . The compound's melting point is 210.8°C (410°F), while its decomposition temperature is 271°C (520°F) . This temperature differential creates a processing window that enables certain manufacturing techniques such as melt granulation without significant ammonia loss.

Structural Composition

The table below outlines the key structural and identification parameters of Azanium;ZINC;chloride:

| Property | Value |

|---|---|

| Molecular Formula | ClH₄NZn |

| Molecular Weight | 118.9 g/mol |

| IUPAC Name | azanium;zinc;chloride |

| CAS Number | 14826-66-5 |

| Melting Point | 210.8°C (410°F) |

| Decomposition Temperature | 271°C (520°F) |

| Physical State | Crystalline solid (unhydrated) |

| Crystal Morphology | Long needle-like crystals |

Preparation Methods

Synthetic Routes

Azanium;ZINC;chloride can be synthesized through the reaction of zinc oxide (ZnO) with ammonium chloride (NH₄Cl). This reaction typically occurs in an aqueous medium and follows the chemical equation: ZnO + 2NH₄Cl → ZnCl₂ + 2NH₃ + H₂O. The resulting interaction creates the zinc ammonium complex that characterizes this compound.

Industrial Production Methods

In industrial settings, Azanium;ZINC;chloride production involves dissolving zinc oxide in ammonium chloride solution under controlled conditions to ensure complete dissolution and optimal product formation. The subsequent solution undergoes evaporation to obtain solid Azanium;ZINC;chloride. Additional production methods include precipitating zinc diammine chloride from a mixture of zinc ammine sulfate and zinc ammine chloride, typically by lowering the solution pH to near-neutral through hydrochloric acid addition .

Granulation Techniques

Two primary granulation methods have proven effective for processing Azanium;ZINC;chloride:

-

Melt granulation: Achieved by heating crystalline zinc diammine chloride to temperatures between 340°F and 360°F, enabling production of desired granule sizes .

-

Compaction granulation: Performed using conventional compaction techniques, optionally with preheating to facilitate the granulation process .

Both methods successfully achieve granulation without substantial ammonia loss, preserving the compound's chemical integrity .

Mechanism of Action

Reduction Reactions

Azanium;ZINC;chloride's mechanism of action in reduction reactions involves a sequential electron transfer process from zinc to the target compound. This multi-step mechanism includes the formation of a zinc ammonium complex, followed by electron donation to the nitro compound, converting it to an amine.

Reaction Steps

The reduction process typically occurs through the following stages:

-

Formation of Zinc Ammonium Complex: Initial reaction of zinc with ammonium chloride creates a reactive zinc ammonium complex.

-

Electron Transfer: The complex donates electrons to the nitro compound, facilitating its reduction to an amine.

-

Byproduct Formation: This process generates byproducts including ammonia and water as the reduction completes.

The compound's efficacy in these reactions stems from its ability to provide controlled, selective reduction under relatively mild conditions compared to alternative reducing agents.

Industrial and Laboratory Applications

Chemical Processing Applications

Azanium;ZINC;chloride serves multiple functions in chemical processing, particularly in situations requiring controlled reduction reactions. Its selective reducing capabilities make it valuable for transforming functional groups while preserving other molecular features.

Metallurgical Applications

In metallurgy, Azanium;ZINC;chloride functions effectively as a galvanizing preflux adjuster. Its addition allows for pH adjustment of the preflux while maintaining the desired zinc/ammonia ratio, making it valuable in metal coating processes . This application highlights the compound's ability to influence chemical equilibria in complex systems.

Recovery Processes

Historical applications include using Azanium;ZINC;chloride crystallization as a method for separating and concentrating zinc from other cations, particularly iron and heavy metals. Patents document this technology for recovering zinc values from various byproduct materials, including steel mill dusts .

Use in Agriculture

Fertilizer Applications

Research findings demonstrate Azanium;ZINC;chloride's effectiveness as an agricultural zinc supplement. The compound provides both zinc and nitrogen nutrition to plants, addressing multiple nutritional requirements simultaneously .

Research Findings on Plant Growth

Experimental data from controlled studies shows notable impacts on crop growth when Azanium;ZINC;chloride is applied as a fertilizer component. The table below summarizes key findings from research on corn plants treated with zinc diammine chloride:

| Treatment | Plant Zinc Concentration | Effect on Growth |

|---|---|---|

| Control (no zinc) | 17 ppm (considered low) | Baseline growth |

| 1# Zinc as ZDC | Measurable increase | Improved growth |

| 10# Zinc as ZDC | Approximately double the concentration of 1# treatment | Significant improvement |

These results indicate that Azanium;ZINC;chloride effectively delivers bioavailable zinc to plants, addressing deficiencies in low-zinc soils (those with less than 0.7 ppm DTPA extractable zinc) .

Comparison with Similar Compounds

Comparative Analysis

Azanium;ZINC;chloride demonstrates distinct properties and performance characteristics when compared to other reducing agents:

| Reducing Agent | Selectivity | Reaction Conditions | Byproduct Formation | Versatility |

|---|---|---|---|---|

| Azanium;ZINC;chloride | High | Mild | Moderate | High |

| Zinc and Hydrochloric Acid | Moderate | More stringent | Moderate | Moderate |

| Sodium Borohydride | Very high | Mild | Low | Lower |

| Iron and Ammonium Chloride | Moderate | Moderate | Higher | Moderate |

Azanium;ZINC;chloride distinguishes itself through its ability to provide efficient reduction with high selectivity and yield under relatively mild conditions.

Advantages and Limitations

The primary advantages of Azanium;ZINC;chloride include its unhydrated crystalline form, controlled reactivity, and multi-functional capabilities as both a reducing agent and a source of zinc and nitrogen. The main limitations involve handling requirements related to its decomposition at elevated temperatures and the need for specific preparation techniques to maintain optimal properties.

Research Findings and Studies

Agricultural Research

Studies examining Azanium;ZINC;chloride's impact on crop production have found significant benefits in zinc-deficient soils. Research using controlled pot experiments with soil containing 0.7 ppm zinc (classified as low) showed marked improvement in corn plant zinc uptake when treated with the compound . Analysis using inductive coupled plasma (ICP) instrumentation demonstrated that zinc concentrations in plant tissue increased proportionally with application rates.

Materials Processing Research

Research on granulation methods has established optimal processing windows for Azanium;ZINC;chloride:

-

Temperature control between 340°F and 360°F enables melt granulation without significant ammonia loss .

-

This controlled heating melts the compound while remaining below the decomposition temperature of 520°F, preserving its chemical composition .

These findings have significant implications for industrial processing, allowing manufacturers to produce granulated forms of the compound without converting it to zinc chloride through ammonia loss.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume